molecular formula C57H106O7Ti B1147831 Isopropyl trioleyl titanate CAS No. 136144-62-2

Isopropyl trioleyl titanate

Cat. No.: B1147831
CAS No.: 136144-62-2
M. Wt: 951.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl trioleyl titanate is an organometallic compound with the chemical formula C57H106O7Ti. It is a titanate ester, known for its applications as a coupling agent, catalyst, and stabilizer in various industrial processes. This compound is characterized by its ability to enhance the compatibility between inorganic fillers and organic polymers, making it valuable in the production of composite materials .

Scientific Research Applications

Isopropyl trioleyl titanate finds applications in various scientific research fields:

Mechanism of Action

Titanate coupling agents (TCAs) like Isopropyl trioleyl titanate are organometallic interface chemicals that contain titanium. These compounds are usually employed in the polymer industry to strengthen polymeric composites by improving the affinity of the particles to the matrix . TCAs can overcome the limitations of incompatible polymers and inorganic fillers and provide good chemical bonding and dispersion .

Safety and Hazards

Isopropyl trioleyl titanate has low toxicity, but it should still be handled with care. Avoid contact with skin and eyes, and avoid inhaling its vapors or dust. If contact occurs, rinse immediately with plenty of water. During operation, good ventilation should be maintained. Storage should avoid contact with oxidants and acids to prevent chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl trioleyl titanate typically involves a ligand exchange reaction. The process begins with the reaction of dimethyl titanate with isopropanol and trioleyl chloride. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: Isopropyl trioleyl titanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Titanium dioxide, oleic acid.

    Transesterification: New esters, isopropanol.

    Condensation: Polymeric titanates.

Comparison with Similar Compounds

  • Isopropyl tri(dioctyl)phosphoril oxide titaniumate
  • Isopropyl tri(dioctyl)phosphate titanate
  • Isopropyl tri(dodecylbenzenesulfonate) titanate

Comparison: Isopropyl trioleyl titanate is unique due to its specific combination of isopropyl and trioleyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent in polymer composites, where it enhances compatibility and mechanical strength. Other similar compounds may have different alkyl or aryl groups, leading to variations in their reactivity and applications .

Properties

IUPAC Name

(Z)-octadec-9-enoic acid;propan-2-ol;titanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H34O2.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);3-4H,1-2H3;/b3*10-9-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYCZIXYPVKNQ-BQGNPDQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC(C)O.[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(O)C.[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O7Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

955.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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